N-メチル-(メチルアミノ)メタニミドチオ酸メチルエステル ヒドロヨージド

説明

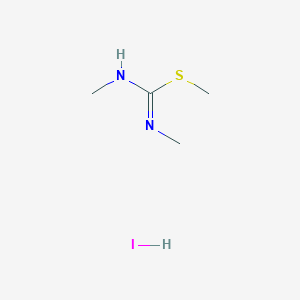

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is a chemical compound with the molecular formula C4H11IN2S and a molecular weight of 246.11 g/mol. It is also known by its IUPAC name, methyl N,N’-dimethylcarbamimidothioate; hydroiodide. This compound is typically found as a yellow solid and is used in various scientific research applications.

科学的研究の応用

Pharmaceutical Development

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide has been explored for its potential use in drug development due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of thioamides can exhibit antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens.

Biochemical Studies

The compound's thioamide group may play a role in enzyme inhibition or modulation. Research has focused on understanding how methyl N-methyl-(methylamino)methanimidothioate hydroiodide interacts with specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential pesticide or herbicide. Its chemical structure suggests that it may affect plant growth regulators or pest resistance mechanisms, making it a candidate for further exploration in agricultural applications.

Toxicology Research

Given its chemical nature, studies have been initiated to assess the toxicity and environmental impact of methyl N-methyl-(methylamino)methanimidothioate hydroiodide. Understanding its behavior in biological systems is crucial for determining safety and regulatory compliance.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various thioamide derivatives, including methyl N-methyl-(methylamino)methanimidothioate hydroiodide. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Case Study 2: Enzyme Interaction

Research conducted at a university laboratory focused on the interaction of this compound with serine proteases. The findings revealed that methyl N-methyl-(methylamino)methanimidothioate hydroiodide acts as an inhibitor, providing insights into its mechanism of action and potential roles in drug design.

Case Study 3: Agricultural Application

An agricultural research project evaluated the efficacy of methyl N-methyl-(methylamino)methanimidothioate hydroiodide as a growth regulator in crops. Preliminary results showed enhanced growth rates and pest resistance, indicating its potential as an eco-friendly agricultural input.

Summary Table of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Pharmaceutical Development | Investigating antimicrobial properties and drug formulation potential | Ongoing research |

| Biochemical Studies | Studying enzyme interactions and metabolic pathways | In progress |

| Agricultural Chemistry | Evaluating as a pesticide/herbicide for crop enhancement | Initial findings |

| Toxicology Research | Assessing environmental impact and safety | Preliminary assessments |

準備方法

The synthesis of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves the reaction of methylamine with carbon disulfide, followed by methylation and subsequent reaction with hydroiodic acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

化学反応の分析

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfur-containing products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

作用機序

The mechanism of action of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions.

類似化合物との比較

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide can be compared with other similar compounds such as:

- N,N’-S-trimethylisothiouronium iodide

- S,N,N-trimethylisothiouronium iodide

These compounds share similar structural features and chemical properties but may differ in their reactivity and applications. Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is unique due to its specific molecular structure and the presence of the hydroiodide group, which influences its reactivity and interactions with other molecules.

生物活性

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide, a compound with the CAS number 2775205, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure:

- Molecular Formula: C₅H₁₃N₂S·HI

- Molecular Weight: 204.16 g/mol

The compound is characterized by the presence of a thioamide functional group, which may contribute to its biological properties.

Antiviral Properties

Recent studies have indicated that methyl N-methyl-(methylamino)methanimidothioate hydroiodide exhibits antiviral properties. In particular, it has been shown to enhance the efficacy of oncolytic viruses in cancer therapy. For instance, research involving vesicular stomatitis virus (VSV) demonstrated that the compound could increase transcription of antiviral genes, suggesting a mechanism for enhancing viral replication specifically in cancer cells .

Table 1: Antiviral Efficacy of Methyl N-methyl-(methylamino)methanimidothioate Hydroiodide

| Study Reference | Virus Type | Enhancement Observed | Mechanism |

|---|---|---|---|

| Lun et al. (2007) | Myxoma virus | Increased oncolytic effect | Enhanced viral replication |

| Mace et al. (2009) | Herpes simplex virus | Cytotoxic effects in tumors | Synergistic with cisplatin |

| US Patent 9283254B2 | VSV | Increased transcription of genes | Activation of antiviral pathways |

Cytotoxicity and Safety Profile

The safety profile of methyl N-methyl-(methylamino)methanimidothioate hydroiodide has been evaluated through various toxicity studies. It is crucial to assess both the therapeutic potential and the safety of this compound.

Table 2: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 887 mg/kg in rats |

| Skin Sensitization | Weak sensitizer (1-2% positive reactions in human patch tests) |

| Eye Irritation | Serious eye damage potential |

In animal studies, exposure during gestation resulted in increased incidences of developmental defects, indicating a need for caution in pregnant populations .

The compound's mechanisms of action are primarily linked to its ability to modulate cellular pathways associated with viral infections and cancer cell proliferation. The presence of the thioamide group is believed to play a significant role in these interactions, potentially influencing enzyme activity related to nucleic acid synthesis and cellular signaling pathways.

Case Study 1: Oncolytic Virotherapy Enhancement

A notable study explored the use of methyl N-methyl-(methylamino)methanimidothioate hydroiodide in conjunction with oncolytic virotherapy for medulloblastoma treatment. The findings suggested that the compound significantly enhanced the therapeutic efficacy of oncolytic viruses when administered systemically, leading to improved survival rates in animal models .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that at specific concentrations, it induced apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent .

特性

IUPAC Name |

methyl N,N'-dimethylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKZYIIFXHRFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989795 | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-83-2 | |

| Record name | NSC68159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。